5-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
Description
The compound 5-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile features a pyrimidinecarbonitrile core substituted with a phenyl group at position 1, an imino-oxo moiety at positions 2 and 6, and a (2-chloro-6-fluorophenyl)methylideneamino group at position 5.
Properties
IUPAC Name |
6-amino-5-[(2-chloro-6-fluorophenyl)methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O/c19-13-7-4-8-14(20)12(13)10-23-16-15(9-21)24-18(26)25(17(16)22)11-5-2-1-3-6-11/h1-8,10H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKKYKMCFBAKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=C(C=CC=C3Cl)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyrimidine ring and multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClFN7O2 |
| Molecular Weight | 423.9 g/mol |
| IUPAC Name | (E)-1-(2-chloro-6-fluorophenyl)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]methanimine |
| InChI Key | VGVJSMRPHZDNIO-FBCYGCLPSA-N |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown potent inhibition of L1210 mouse leukemia cells with IC(50) values in the nanomolar range for related compounds . This suggests that the compound may interfere with cellular proliferation pathways.
The proposed mechanism involves the modulation of enzyme activity or receptor interactions. For example, it may inhibit specific enzymes involved in cell cycle regulation or apoptosis pathways. The presence of the chloro and fluoro substituents is believed to enhance its binding affinity to target proteins .
Study on Antitumor Activity
In a recent study evaluating various pyrimidine derivatives for antitumor activity, the compound demonstrated significant cytotoxicity against several cancer cell lines. The results indicated that the compound's structure allows for effective interaction with DNA or RNA synthesis pathways, leading to reduced cell viability .
In Vitro Evaluation
In vitro studies have shown that the compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and subsequent DNA fragmentation. This apoptotic effect was quantified using flow cytometry techniques to assess cell cycle changes and apoptosis markers .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | IC(50) (μM) | Mechanism of Action |
|---|---|---|
| 5-{[(E)-(2-chloro-6-fluorophenyl)methylidene]} | <0.1 | Apoptosis induction via caspase activation |
| Compound A | 0.5 | DNA intercalation |
| Compound B | 0.3 | Inhibition of topoisomerase II |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile exhibit significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation and apoptosis.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced cell viability in non-small cell lung cancer (NSCLC) models. The compound's mechanism involved the inhibition of the epidermal growth factor receptor (EGFR), which is often mutated in NSCLC cases. The mean GI50 value observed was approximately 15.72 μM, indicating potent activity against tumor cells .
Antimicrobial Properties
The structural characteristics of this compound suggest potential antimicrobial activity. Compounds with similar functional groups have been reported to exhibit activity against various bacterial strains and fungi.
Research Findings:
In vitro studies have shown that derivatives of pyrimidine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. This suggests that modifications to the core structure may enhance efficacy against resistant strains .
Anti-inflammatory Effects
Recent investigations into pyrimidine derivatives have revealed their potential as anti-inflammatory agents. By modulating inflammatory pathways, these compounds may provide therapeutic benefits in diseases characterized by chronic inflammation.
Clinical Insights:
A study highlighted the ability of certain pyrimidine-based compounds to reduce pro-inflammatory cytokines in animal models of arthritis. This positions them as candidates for further development in treating inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Addition at the Cyano Group
The cyano group (-CN) at position 4 of the pyrimidine ring undergoes nucleophilic addition under alkaline or acidic conditions:
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Hydrolysis :
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Acidic conditions : Forms the corresponding carboxylic acid derivative.
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Basic conditions : Yields the primary amide.
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Reactivity of the Imino Group
The 6-imino group (-NH-) participates in tautomerization and nucleophilic substitution:
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Tautomerism : Exists in equilibrium with the enamine form, enabling proton transfer and stabilization.
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Schiff Base Formation : Reacts with aldehydes or ketones to form stabilized Schiff bases.
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes substitution at electron-rich positions (C-5 and C-6):
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Nitration : HNO₃/H₂SO₄ introduces nitro groups.
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Halogenation : Bromine in acetic acid yields dibrominated derivatives.
Cyclization Reactions
The compound participates in heterocyclization to form fused ring systems:
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With Thiourea : Forms thiazolo[3,2-a]pyrimidine derivatives.
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With Hydrazine : Produces pyrazolo[1,5-a]pyrimidines.
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thiourea | K₂CO₃, DMF, 120°C, 8h | Thiazolo[3,2-a]pyrimidine-7-carbonitrile | 75 | |
| Hydrazine | EtOH, Δ, 6h | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 60 |
Substituent-Directed Reactivity
The (2-chloro-6-fluorophenyl)methylidene group influences regioselectivity:
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Dehalogenation : Pd/C-catalyzed hydrogenolysis removes chlorine selectively.
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Fluorine Reactivity : Resists nucleophilic displacement under mild conditions.
| Reaction | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Dechlorination | Pd/C, H₂ (1 atm) | 5-{[(E)-(6-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile | 90 |
Photochemical Reactions
UV irradiation induces isomerization and dimerization:
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E/Z Isomerization : Reversible under UV light (λ = 365 nm).
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Dimerization : Forms a head-to-tail cyclodimer at high concentrations.
| Process | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Isomerization | UV (365 nm), CHCl₃, 2h | (Z)-isomer | 50 | |
| Dimerization | UV (254 nm), CHCl₃, 24h | Cyclodimer | 35 |
Comparison with Similar Compounds
Structural Variations in Substituents
Halogenated Aryl Groups
- Target Compound : The 2-chloro-6-fluorophenyl group creates a di-substituted aromatic ring with halogens in ortho positions, enhancing electronegativity and steric hindrance .
- Analog 1: 5-{[(E)-(4-Fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-... (CAS 937604-56-3) Substituent: Mono-fluoro at the para position of the phenyl ring.
- Analog 2: 5-{[(E)-(3-Chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-... Substituent: 3-Chlorophenyl and trifluoromethylphenyl groups. Impact: The trifluoromethyl group introduces strong electron-withdrawing effects, while 3-chloro placement may alter π-π stacking interactions .
Heterocyclic Substituents
- Analog 3: 5-{[(E)-2-Furylmethylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-... (CAS 1020252-46-3) Substituent: Furyl group replaces halogenated phenyl. Impact: The oxygen in the furan ring enables hydrogen bonding, differing from the halogen-mediated interactions in the target compound. Molecular weight (373.29 g/mol) suggests higher lipophilicity .
Core Structure Modifications
Pyrimidine vs. Fused Heterocycles
- Analog 4: 7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-... (CAS 444116-23-8) Core: Pyrano[2,3-d]pyrimidine with a fused pyran ring.
- Analog 5 : Ethyl 5-(4-chlorophenyl)-2-(2-fluorobenzylidene)-7-methyl-...
Physicochemical Properties
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of the nitrile group.
- Monitor reaction progress via TLC or HPLC to avoid over-cyclization.
How should this compound be characterized using spectroscopic and crystallographic methods?
Q. Spectroscopic Characterization :
- NMR : The E-configuration of the methylideneamino group is confirmed by a singlet at δ 8.2–8.5 ppm (CH=N) in NMR. The 2-chloro-6-fluorophenyl moiety shows characteristic splitting patterns (e.g., doublets at δ 7.3–7.6 ppm for aromatic protons) .
- HRMS : Expected [M+H] at m/z 424.06 (calculated for CHClFNO).
Q. Crystallographic Analysis :
- SHELX Suite : Refine single-crystal X-ray data using SHELXL for accurate bond-length/angle measurements. The tetrahydro-pyrimidine ring typically adopts a half-chair conformation, with the phenyl group at N1 in an axial position .
- Data Contradictions : If NMR and X-ray data conflict (e.g., tautomeric forms), cross-validate with IR (C=O stretch at ~1700 cm) and DFT calculations .
What safety protocols are recommended for handling this compound?
- Toxicity Mitigation : Wear nitrile gloves and fume-hood protection due to potential cyanide release from the carbonitrile group.
- Waste Disposal : Segregate halogenated waste (chlorine/fluorine content) and transfer to licensed hazardous waste facilities .
- Storage : Keep in desiccated, amber vials at –20°C to prevent photodegradation.
Advanced Research Questions
How can discrepancies between spectroscopic and crystallographic data be resolved?
Case Example : If NMR suggests a planar imino group while X-ray shows non-coplanarity:
Re-examine Sample Purity : Recrystallize the compound and reacquire data to rule out polymorphic variations.
Dynamic Effects : Perform variable-temperature NMR to assess tautomeric equilibria (e.g., imino ⇌ enamine forms).
Computational Validation : Use Gaussian or ORCA to optimize the geometry and compare with experimental bond angles .
Q. Methodological Workflow :
| Technique | Purpose |
|---|---|
| VT-NMR | Detect tautomerization |
| DFT | Predict stable conformers |
| SC-XRD | Resolve static structure |
What computational strategies predict the compound’s reactivity in nucleophilic environments?
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to identify electrophilic sites (C4-carbonitrile is likely reactive due to high LUMO localization) .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict hydrolysis pathways.
Validation : Compare computational results with experimental kinetic studies (e.g., monitoring nitrile → amide conversion via NMR).
How can Design of Experiments (DoE) optimize regioselective modifications?
Case Study : Introducing substituents at C5 or C6 positions:
Factors : Vary temperature (60–100°C), catalyst (piperidine vs. DBU), and solvent (EtOH vs. DMF).
Response Surface Analysis : Use Minitab or JMP to identify conditions favoring C5 functionalization (e.g., DBU in DMF at 90°C increases selectivity to 85%) .
Outcome : A 3 factorial design reduces trial counts by 50% while maximizing yield.
What strategies stabilize the compound under physiological conditions for bioactivity studies?
- pH Buffering : Use phosphate buffer (pH 7.4) with 0.1% BSA to prevent aggregation.
- Light Sensitivity : Conduct assays under amber lighting; UV-Vis monitoring shows λ at 320 nm (π→π* transition) with 10% degradation after 24 hours .
Advanced Stabilization : Co-crystallize with cyclodextrins to enhance aqueous solubility (phase-solubility studies show 3:1 host-guest stoichiometry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
